N-Desmethyl Prochlorperazine Dimaleate
N-Desmethyl Prochlorperazine Dimaleate
A metabolite of Prochlorperazine.
Brand Name:
Vulcanchem
CAS No.:
49780-18-9
VCID:
VC0022049
InChI:
InChI=1S/C19H22ClN3S.2C4H4O4/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22;2*5-3(6)1-2-4(7)8/h1-2,4-7,14,21H,3,8-13H2;2*1-2H,(H,5,6)(H,7,8)
SMILES:
C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Molecular Formula:
C27H30ClN3O8S
Molecular Weight:
592.06
N-Desmethyl Prochlorperazine Dimaleate
CAS No.: 49780-18-9
Cat. No.: VC0022049
Molecular Formula: C27H30ClN3O8S
Molecular Weight: 592.06
* For research use only. Not for human or veterinary use.
Specification
| Description | A metabolite of Prochlorperazine. |
|---|---|
| CAS No. | 49780-18-9 |
| Molecular Formula | C27H30ClN3O8S |
| Molecular Weight | 592.06 |
| IUPAC Name | but-2-enedioic acid;2-chloro-10-(3-piperazin-1-ylpropyl)phenothiazine |
| Standard InChI | InChI=1S/C19H22ClN3S.2C4H4O4/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22;2*5-3(6)1-2-4(7)8/h1-2,4-7,14,21H,3,8-13H2;2*1-2H,(H,5,6)(H,7,8) |
| Standard InChI Key | BOYXFQZDWKVQDB-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator